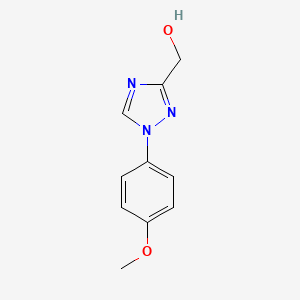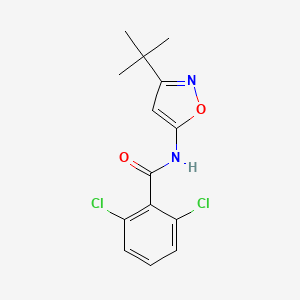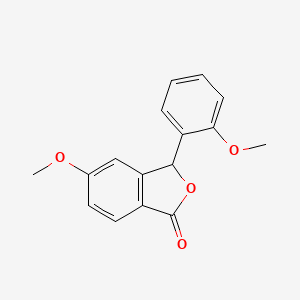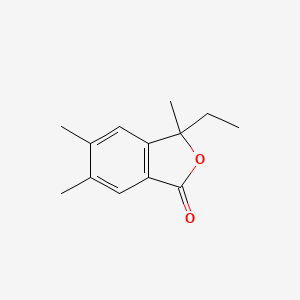
4-Hydroxy-7-phenoxy-2-benzofuran-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-7-phenoxyisobenzofuran-1,3-dione is a chemical compound belonging to the isobenzofuranone family This compound is characterized by its unique structure, which includes a hydroxy group and a phenoxy group attached to an isobenzofuranone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-7-phenoxyisobenzofuran-1,3-dione typically involves the oxidation of indane derivatives. One common method employs molecular oxygen and hydrogen peroxide in subcritical water as the reaction medium. This environmentally benign procedure allows for the synthesis of substituted isobenzofuran-1,3-diones in a single step without the need for a catalyst .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of subcritical water and molecular oxygen, can be applied to scale up the synthesis process while minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxy-7-phenoxyisobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the isobenzofuranone core.
Common Reagents and Conditions:
Oxidation: Molecular oxygen and hydrogen peroxide in subcritical water.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different isobenzofuranone derivatives, while substitution can introduce new functional groups, enhancing the compound’s reactivity.
Aplicaciones Científicas De Investigación
4-Hydroxy-7-phenoxyisobenzofuran-1,3-dione has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-hydroxy-7-phenoxyisobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and phenoxy groups play a crucial role in its reactivity and binding affinity. These functional groups can interact with enzymes, proteins, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests potential interactions with oxidative and reductive enzymes .
Comparación Con Compuestos Similares
4-Hydroxyisobenzofuran-1,3-dione: Shares a similar core structure but lacks the phenoxy group.
3-Hydroxyphthalic Anhydride: Another related compound with a hydroxy group attached to the isobenzofuranone core.
4-Hydroxy-2-benzofuran-1,3-dione: Similar structure but with different substituents.
Uniqueness: 4-Hydroxy-7-phenoxyisobenzofuran-1,3-dione is unique due to the presence of both hydroxy and phenoxy groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Propiedades
Número CAS |
89450-88-4 |
|---|---|
Fórmula molecular |
C14H8O5 |
Peso molecular |
256.21 g/mol |
Nombre IUPAC |
4-hydroxy-7-phenoxy-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C14H8O5/c15-9-6-7-10(18-8-4-2-1-3-5-8)12-11(9)13(16)19-14(12)17/h1-7,15H |
Clave InChI |
GYKAQDFINYWISV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=C3C(=C(C=C2)O)C(=O)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



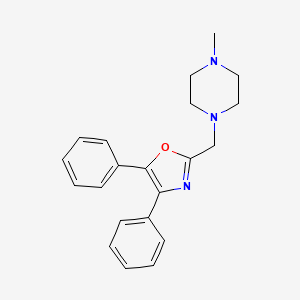
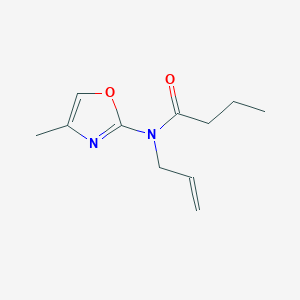
![(2R,4R)-3-Benzoyl-4-[2-(methylsulfanyl)ethyl]-2-phenyl-1,3-oxazolidin-5-one](/img/structure/B12878334.png)
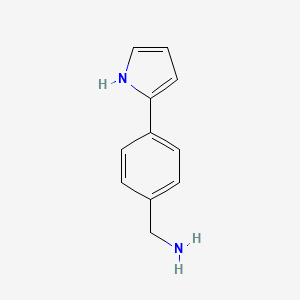
![N-[4-(4-Fluorobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12878341.png)
